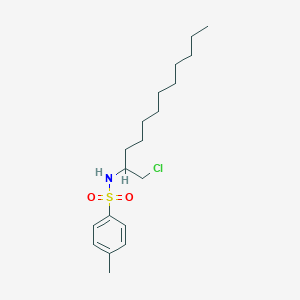
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a chlorinated dodecane chain attached to a sulfonamide group, which is further connected to a methyl-substituted benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Chlorination: The starting material, dodecane, undergoes chlorination to introduce a chlorine atom at the second carbon position.
Sulfonation: The chlorinated dodecane reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chlorination and sulfonation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of dechlorinated or desulfonated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide would depend on its specific application. In the context of antimicrobial activity, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would be specific to the type of microorganism or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Chlorododecan-2-yl)-4-methylbenzenesulfonamide: A closely related compound with similar structural features.
N-(1-Bromododecan-2-yl)-4-methylbenzene-1-sulfonamide: A brominated analog with potentially different reactivity.
N-(1-Chlorododecan-2-yl)-4-ethylbenzene-1-sulfonamide: An ethyl-substituted analog with variations in physical and chemical properties.
Uniqueness
N-(1-Chlorododecan-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a chlorinated dodecane chain and a methyl-substituted benzene sulfonamide group. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
827026-80-2 |
|---|---|
Molekularformel |
C19H32ClNO2S |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
N-(1-chlorododecan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H32ClNO2S/c1-3-4-5-6-7-8-9-10-11-18(16-20)21-24(22,23)19-14-12-17(2)13-15-19/h12-15,18,21H,3-11,16H2,1-2H3 |
InChI-Schlüssel |
GSDLEFPABCZJFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCl)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
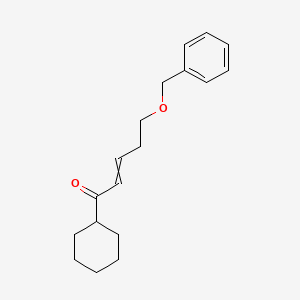
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
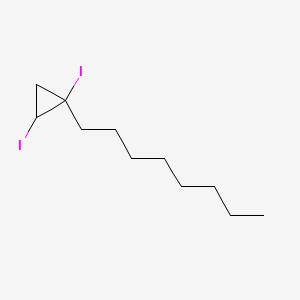
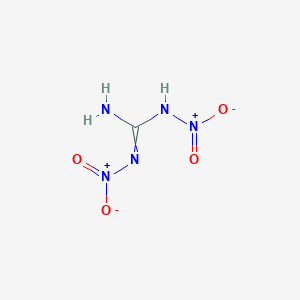
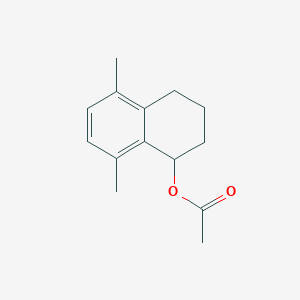
![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)


![1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol](/img/structure/B15160150.png)
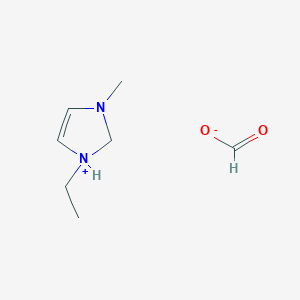
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
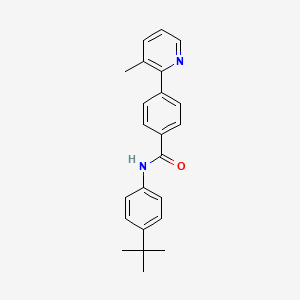
![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
